2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide
2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide
NSC-140873 is an inhibitor of the RUNX1-CBFβ interaction.
Brand Name:
Vulcanchem
CAS No.:
106410-13-3
VCID:
VC0537677
InChI:
InChI=1S/C13H12ClN3O2/c14-8-3-4-10(17-12(18)7-15)9(6-8)13(19)11-2-1-5-16-11/h1-6,16H,7,15H2,(H,17,18)
SMILES:
C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN
Molecular Formula:
C13H12ClN3O2
Molecular Weight:
277.70 g/mol
2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide
CAS No.: 106410-13-3
Cat. No.: VC0537677
Molecular Formula: C13H12ClN3O2
Molecular Weight: 277.70 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | NSC-140873 is an inhibitor of the RUNX1-CBFβ interaction. |
|---|---|
| CAS No. | 106410-13-3 |
| Molecular Formula | C13H12ClN3O2 |
| Molecular Weight | 277.70 g/mol |
| IUPAC Name | 2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C13H12ClN3O2/c14-8-3-4-10(17-12(18)7-15)9(6-8)13(19)11-2-1-5-16-11/h1-6,16H,7,15H2,(H,17,18) |
| Standard InChI Key | HEMNVSCJOZIBEQ-UHFFFAOYSA-N |
| SMILES | C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN |
| Canonical SMILES | C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN |
| Appearance | Solid powder |
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